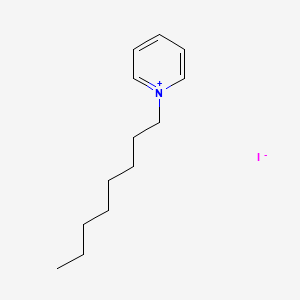
1-Octylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octylpyridin-1-ium iodide is a useful research compound. Its molecular formula is C13H22IN and its molecular weight is 319.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
1-Octylpyridin-1-ium iodide has been investigated for its catalytic properties in various chemical reactions. Notably, it has shown effectiveness in promoting reactions through halogen bonding activation. Research indicates that pyridinium iodides can facilitate reactions involving imine substrates by enhancing yields significantly due to their σ-hole interactions .
Table 1: Catalytic Performance of this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine Formation | Microwave irradiation at 120 °C | 60 | |
| Organic Synthesis | Solvent-free conditions | 94 | |
| Halogenation | Room temperature | 87 |
Biological Applications
The compound has also been explored for its biological activities, particularly in drug development. Studies have demonstrated that derivatives of pyridinium compounds exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
Case Study: Anticancer Activity
A recent study synthesized a series of pyridinium iodide-tagged compounds and evaluated their efficacy against ACHN human renal adenocarcinoma cell lines. The results showed promising cytotoxic effects, with certain complexes demonstrating low IC₅₀ values, indicating high potency against cancer cells . The presence of the azomethine linkage and the pyridinium moiety was crucial for their biological activity.
Table 2: Anticancer Activity of Pyridinium Compounds
| Compound | Cell Line | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Pyridinium Iodide Complex A | ACHN | 10 | Cytotoxic |
| Pyridinium Iodide Complex B | ACHN | 5 | Cytotoxic |
| Control (Untreated) | ACHN | N/A | No effect |
Material Science Applications
In material science, this compound has been utilized in the development of ionic liquids and surfactants. Its amphiphilic nature allows it to stabilize emulsions and contribute to the formation of nanostructured materials. The compound's ability to modify surface properties makes it valuable in creating functionalized surfaces for various applications.
Propriétés
Numéro CAS |
10291-06-2 |
|---|---|
Formule moléculaire |
C13H22IN |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
XDCILYQINRVJBM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













